molecular formula C25H29BrN4OS B2997616 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1185042-81-2

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2997616
M. Wt: 513.5
InChI Key: NKKONPCRFQXWFV-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups. It contains a spiro[4.5]decane ring, which is a type of spirocyclic compound where two rings of different sizes share a single atom. The molecule also contains a triaza (nitrogen-containing) group, a thio (sulfur-containing) group, and an acetamide group. The presence of a bromophenyl group indicates that the compound contains a bromine atom attached to a phenyl ring.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, similar compounds are often synthesized through methods such as palladium-catalyzed decarboxylation1. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners1.



Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or coupling reactions. The acetamide group could participate in hydrolysis or condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity.


Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Studies have evaluated the analgesic and anti-inflammatory activities of compounds structurally related to the compound of interest. For instance, compounds with bromophenyl azo derivatives have shown significant activity comparable to standard drugs like pentazocine and aspirin, indicating their potential as effective pain relievers and anti-inflammatory agents (N. Gopa, E. Porchezhian, G. Sarma, 2001).

Anticancer Activity

Research into new 1-thia-azaspiro[4.5]decane derivatives and their derived compounds has demonstrated moderate to high inhibition activities against various cancer cell lines, including HepG-2, PC-3, and HCT116, highlighting the potential of these compounds in cancer therapy (E. M. Flefel, W. El‐Sayed, A. Mohamed, W. El-Sofany, H. Awad, 2017).

Antimicrobial Activity

Compounds incorporating elements of the compound of interest have been investigated for their antimicrobial activity. Novel sulphonamide derivatives, for example, have shown good antimicrobial activity, with certain compounds displaying high activity towards most strains in the study (Asmaa M. Fahim, Eman H. I. Ismael, 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, the presence of a bromine atom could potentially make the compound hazardous to handle without proper safety precautions.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could involve in-depth studies using various analytical techniques and testing the compound in relevant biological or chemical systems.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and detailed analysis, specific studies on the compound would be needed.


properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKONPCRFQXWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

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